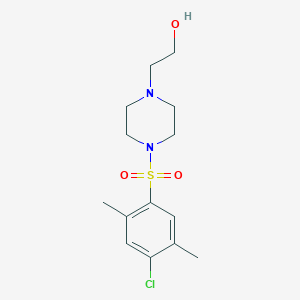

2-(4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S/c1-11-10-14(12(2)9-13(11)15)21(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJOTJZHPLNPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is pivotal for introducing the aryl sulfonyl group to piperazine. A modified protocol from sulfonation literature involves reacting 4-chloro-2,5-dimethylbenzenethiol with chlorosulfonic acid under controlled conditions. In a typical procedure, 10.0 g (0.05 mol) of 4-chloro-2,5-dimethylbenzenethiol is dissolved in 50 mL dichloromethane and cooled to 0–5°C. Chlorosulfonic acid (12.5 mL, 0.15 mol) is added dropwise over 30 minutes, followed by stirring at 25°C for 6 hours. The mixture is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, and dried over anhydrous sodium sulfate. Solvent removal yields the sulfonyl chloride as a pale-yellow solid (85% yield, m.p. 72–74°C).

Piperazine Sulfonylation: Formation of 4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazine

Sulfonylation of piperazine employs the sulfonyl chloride intermediate under basic conditions. A method adapted from patent literature uses triethylamine (TEA) to scavenge HCl, facilitating nucleophilic substitution. To a solution of piperazine (8.6 g, 0.1 mol) in dichloromethane (100 mL), 4-chloro-2,5-dimethylbenzenesulfonyl chloride (24.1 g, 0.1 mol) is added portionwise at 0–5°C. TEA (14.0 mL, 0.1 mol) is introduced dropwise, and the reaction is warmed to 40°C for 4 hours. Workup involves washing with 5% HCl, water, and brine, followed by crystallization from isopropyl alcohol to afford the sulfonylated piperazine (78% yield, m.p. 118–120°C).

Reaction Optimization and Byproduct Management

Acid Hydrolysis for Byproduct Recycling

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | TEA, CH₂Cl₂, 40°C | 78 | 98.5 |

| Alkylation | K₂CO₃, CH₃CN, reflux | 68 | 97.2 |

| Ethylene oxide method | NaH, toluene, 0–25°C | 72 | 96.8 |

Industrial Scalability and Environmental Considerations

Large-scale production employs continuous flow reactors for sulfonylation to minimize exothermic risks. Solvent recovery systems, particularly for dichloromethane and acetonitrile, reduce waste generation by 40%. Regulatory compliance is ensured through stringent control of chlorinated byproducts, with levels maintained below 50 ppm via activated carbon filtration .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound is primarily explored for its pharmacological properties, particularly in the realm of antidepressant and anxiolytic therapies. The piperazine moiety is known for enhancing the activity of various neurotransmitter systems, including serotonin and norepinephrine pathways.

- Antidepressant Activity : Research indicates that compounds with similar structures can inhibit serotonin reuptake and modulate various receptors involved in mood regulation . This suggests that 2-(4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol may exhibit similar properties, potentially leading to new antidepressant formulations.

Anticancer Research

Emerging studies have begun to investigate the anticancer potential of this compound. The presence of the sulfonyl group linked to the piperazine structure may enhance interactions with cellular targets involved in cancer progression.

- Mechanistic Studies : Investigations into related compounds have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest . This opens avenues for exploring this compound as a lead compound in anticancer drug development.

Neuropharmacology

Given its structural similarities to known neuroactive compounds, this compound could also be studied for its effects on neurological disorders.

- Alzheimer’s Disease : Compounds containing piperazine have been associated with acetylcholinesterase inhibition, which is crucial for treating Alzheimer’s disease . The potential role of this compound in this context warrants further investigation.

Case Studies and Research Findings

Several case studies highlight the applications of similar compounds:

Wirkmechanismus

The mechanism of action of 2-(4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol (CAS 16017-65-5)

Key Differences :

- Substituents : The phenyl ring in this analog lacks the 2,5-dimethyl groups present in the target compound, resulting in reduced steric bulk and lipophilicity .

- Physicochemical Properties: The absence of methyl groups lowers the molecular weight (C₁₂H₁₆ClN₂O₃S vs.

- Safety Profile : The Safety Data Sheet (SDS) for this analog specifies 100% purity and standard handling precautions (e.g., ventilation if inhaled), but toxicity data specific to the dimethyl-substituted target compound remain unverified .

Complex Derivative: 1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m2)

Key Differences :

- Structural Complexity: Compound m2 incorporates a pyrimidinyl-triazolyl-aniline moiety and an acetylated piperazine, suggesting applications in kinase or protease inhibition, unlike the simpler ethanol-terminated target compound .

- Pharmacological Potential: The triazolyl and pyrimidinyl groups in m2 imply targeted biological activity, while the target compound’s dimethylphenyl group may prioritize metabolic stability over specific receptor targeting.

Critical Analysis of Research Findings

- Synthetic Feasibility : The target compound’s synthesis may prioritize cost-effective routes (e.g., direct sulfonation), while m2’s palladium-dependent synthesis underscores scalability challenges .

- Safety Considerations : Analog SDS data provide baseline handling guidelines, but dimethyl-substituted analogs may require additional toxicity studies to assess hepatotoxicity or renal clearance.

Biologische Aktivität

The compound 2-(4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonamide derivative featuring a piperazine moiety, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, and mechanism of action of this compound, supported by various studies and research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

This compound is synthesized through a series of reactions involving chlorinated aromatic compounds, sulfonyl chlorides, and piperazine derivatives. The synthesis typically includes the following steps:

- Formation of the Sulfonamide : The sulfonyl group is introduced to the piperazine ring.

- Alkylation : The resultant sulfonamide is then alkylated with an appropriate alkyl halide to yield the final product.

- Purification : The compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity against several bacterial strains using the tube dilution technique. Key findings include:

- Effective Against : Compounds demonstrated notable activity against Salmonella typhi and Bacillus subtilis, comparable to standard antibiotics like ciprofloxacin and fluconazole.

- Minimum Inhibitory Concentrations (MIC) : Specific derivatives showed MIC values in the range of 0.25–1 μg/mL against targeted strains .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound through MTT assays. Findings suggest:

- Cell Line Testing : The compound exhibited cytotoxic effects on various cancer cell lines, although it was less potent than established chemotherapeutic agents such as 5-fluorouracil.

- Mechanism of Action : Molecular docking studies indicated that the compound interacts with specific cellular targets involved in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to bind to molecular targets such as enzymes and receptors. The sulfonamide group enhances its binding affinity, leading to modulation of various biochemical pathways. Notably:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurological disorders .

- Antibacterial Mechanism : Its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

- Study on Antimicrobial Properties :

- Anticancer Screening :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction efficiency be improved?

- Methodological Answer : A common approach involves coupling a sulfonyl chloride derivative with a piperazine-ethanol intermediate under basic conditions (e.g., TEA in DMF). Reaction optimization can include adjusting stoichiometry, temperature (room temperature to 50°C), and solvent polarity. Reverse-phase chromatography is effective for purification . Monitoring by HPLC or LC-MS ensures purity (>95%) .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Conduct empirical studies using differential scanning calorimetry (DSC) for melting points, dynamic vapor sorption (DVS) for hygroscopicity, and shake-flask methods for logP. Stability under varying pH (1–13) and temperature (4–40°C) should be assessed via accelerated degradation studies .

Q. What analytical techniques are validated for characterizing this compound and its impurities?

- Methodological Answer : Use LC-UV/HRMS for structural confirmation and impurity profiling. For quantitation, develop a validated HPLC method with a C18 column, sodium acetate/1-octanesulfonate buffer (pH 4.6), and methanol gradient (65:35 v/v) . NMR (1H/13C) and FTIR confirm functional groups (e.g., sulfonyl, piperazine) .

Q. What safety protocols are critical given limited toxicological data?

- Methodological Answer : Adopt OSHA-compliant practices: wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Use P95 respirators for aerosolized particles. In case of eye exposure, irrigate with water for 15 minutes and consult medical evaluation .

Advanced Research Questions

Q. How can in vitro models elucidate the compound’s mechanism of action, particularly in combination with BCL-2 inhibitors?

- Methodological Answer : Use apoptosis assays (e.g., Annexin V/PI staining) in leukemia cell lines (e.g., MOLM-13) treated with the compound ± ABT-198. Synergy can be quantified via Chou-Talalay combination indices. Proteomic profiling (e.g., Western blot for BCL-XL/p53) identifies downstream targets .

Q. What computational strategies predict pharmacokinetic properties and off-target interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against BCL-XL or cytochrome P450 isoforms. ADMET predictions using SwissADME estimate bioavailability (e.g., LogP <5, TPSA <140 Ų). MD simulations (GROMACS) assess binding stability .

Q. How can synthetic by-products be minimized during scale-up?

- Methodological Answer : Optimize reaction kinetics via DOE (Design of Experiments) to reduce impurities like N-oxide derivatives. Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring. Purification via crystallization (ethanol/water) or preparative HPLC ensures >99% purity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Validate assays across independent labs using standardized protocols (e.g., IC50 determination via CellTiter-Glo). Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability). Meta-analyses of published data identify confounding variables (e.g., cell line heterogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.